molecular formula C13H16N2O4 B185368 4-(4-Methylpiperidin-1-yl)-3-nitrobenzoic acid CAS No. 312921-75-8

4-(4-Methylpiperidin-1-yl)-3-nitrobenzoic acid

Cat. No. B185368
M. Wt: 264.28 g/mol
InChI Key: UMFDTTHDTBZAGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-(4-Methylpiperidin-1-yl)-3-nitrobenzoic acid” is likely a derivative of benzoic acid, which is a common moiety in many pharmaceuticals and natural products . The 4-methylpiperidin-1-yl group is a type of piperidine, a six-membered ring with one nitrogen atom and five carbon atoms . Piperidines are important building blocks in drug design .


Synthesis Analysis

While specific synthesis methods for “4-(4-Methylpiperidin-1-yl)-3-nitrobenzoic acid” are not available, piperidone analogs, which are precursors to the piperidine ring, have been synthesized and bio-assayed for their varied activity .

Scientific Research Applications

  • Pharmaceutical Industry

    • Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
    • Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
    • The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
  • Nonlinear Optical Applications

    • The compound (4-methylphenyl) (4-methylpiperidin-1-yl) methanone (MPMPM) has been reported for its nonlinear optical potentials .
    • Investigating their reactivity indices would lead to the understanding of the mechanism behind their suitability as nonlinear optical devices .
    • The energy band gaps of the substituted derivatives were lower than that of MPMPM while the dipole moments and hyperpolarizabilities were higher, indicating that they could serve as better alternatives for nonlinear optical applications .
  • Anticancer Agents

    • Piperidine derivatives are being utilized in different ways as anticancer agents .
    • They show a wide variety of biological activities and are a vital fundament in the production of drugs .
    • More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .
  • Antiviral Agents

    • Piperidine derivatives are also used as antiviral agents .
    • They have shown promising results in the treatment of various viral diseases .
  • Antimalarial Agents

    • Piperidine derivatives are being utilized as antimalarial agents .
    • They have shown significant activity against malaria .
  • Antimicrobial and Antifungal Agents

    • Piperidine derivatives are used as antimicrobial and antifungal agents .
    • They have shown significant activity against various microbial and fungal infections .
  • Antihypertensive Agents

    • Piperidine derivatives are being utilized as antihypertensive agents .
    • They have shown significant activity against hypertension .
  • Analgesic Agents

    • Piperidine derivatives are used as analgesic agents .
    • They have shown significant activity against various types of pain .
  • Anti-inflammatory Agents

    • Piperidine derivatives are being utilized as anti-inflammatory agents .
    • They have shown significant activity against various inflammatory conditions .
  • Anti-Alzheimer Agents

    • Piperidine derivatives are also used as anti-Alzheimer agents .
    • They have shown promising results in the treatment of Alzheimer’s disease .
  • Antipsychotic Agents

    • Piperidine derivatives are being utilized as antipsychotic agents .
    • They have shown significant activity against various psychotic conditions .
  • Anticoagulant Agents

    • Piperidine derivatives are also used as anticoagulant agents .
    • They have shown promising results in the treatment of various coagulation disorders .

Future Directions

Piperidines are a significant area of research in drug discovery due to their presence in many bioactive molecules . Future research may focus on synthesizing new piperidine derivatives and investigating their biological properties .

properties

IUPAC Name

4-(4-methylpiperidin-1-yl)-3-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O4/c1-9-4-6-14(7-5-9)11-3-2-10(13(16)17)8-12(11)15(18)19/h2-3,8-9H,4-7H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMFDTTHDTBZAGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10387834
Record name 4-(4-methylpiperidin-1-yl)-3-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10387834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Methylpiperidin-1-yl)-3-nitrobenzoic acid

CAS RN

312921-75-8
Record name 4-(4-methylpiperidin-1-yl)-3-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10387834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.